molecular formula C13H15ClN2O3 B11023382 1-(2-Chloro-5-nitrobenzoyl)azepane

1-(2-Chloro-5-nitrobenzoyl)azepane

Cat. No.: B11023382
M. Wt: 282.72 g/mol
InChI Key: ZMUSPVMWJLXHES-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)azepane is an organic compound with the molecular formula C13H15ClN2O3 It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)azepane typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Azepane Ring: The nitrated product is then reacted with hexamethyleneimine under basic conditions to form the azepane ring. This step often requires a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)azepane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: 1-(2-Chloro-5-aminobenzoyl)azepane.

    Substitution: 1-(2-Substituted-5-nitrobenzoyl)azepane, depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the azepane ring.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)azepane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The azepane ring can also modulate the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-(2-Chloro-5-nitrobenzoyl)azepane can be compared with other similar compounds, such as:

    1-(2-Chloro-4-nitrobenzoyl)azepane: Similar structure but with the nitro group at the 4-position, which may alter its reactivity and biological activity.

    1-(2-Nitrobenzoyl)azepane: Lacks the chlorine atom, which can affect its chemical properties and applications.

    1-(4-Methoxybenzoyl)azepane:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

azepan-1-yl-(2-chloro-5-nitrophenyl)methanone

InChI

InChI=1S/C13H15ClN2O3/c14-12-6-5-10(16(18)19)9-11(12)13(17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

ZMUSPVMWJLXHES-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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